trans-2-Nonen-1-ol

Flavor Chemistry Fragrance Formulation Stereochemistry

Select trans-2-Nonen-1-ol (CAS 22104-79-6) for its precise (E)-stereochemistry, which delivers a signature green, fatty, melon profile distinct from the cis isomer or saturated analogs. With a validated taste threshold of 0.2 ppm and 130 ppb odor detection, it is indispensable for authentic melon, cucumber, and savory top notes. FEMA 3379 status confirms its suitability for flavor and fragrance formulations. Bulk and research quantities are available with comprehensive documentation.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 22104-79-6
Cat. No. B1606449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Nonen-1-ol
CAS22104-79-6
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCCC=CCO
InChIInChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+
InChIKeyNSSALFVIQPAIQK-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Nonen-1-ol (CAS 22104-79-6) Procurement and Sourcing Guide for Flavor and Fragrance R&D


trans-2-Nonen-1-ol (CAS 22104-79-6) is an unsaturated C9 primary fatty alcohol that functions as a high-impact volatile organic compound in flavor and fragrance formulations [1]. It is a naturally occurring plant metabolite and pheromone, characterized by a potent green, fatty, melon-like organoleptic profile at trace concentrations [2]. As a stereospecific (E)-isomer, its procurement requires precise specification to ensure intended olfactory and gustatory performance, as its geometric configuration directly influences its sensory character and potency [3].

Why Generic Substitution with Other C9 Alcohols or Isomers is Not Viable for trans-2-Nonen-1-ol


Substituting trans-2-Nonen-1-ol with its geometric isomer (cis-2-Nonen-1-ol) or saturated analogs (1-Nonanol, 2-Nonanol) is not recommended without extensive reformulation. While sharing a molecular formula and weight, these compounds exhibit quantifiable and organoleptically significant differences in odor threshold, vapor pressure, and polarity (LogP) . Such differences in physical properties and sensory descriptors preclude simple drop-in replacement, as they would fundamentally alter the release profile, volatility, and character of the target flavor or fragrance composition [1].

Quantifiable Differentiation of trans-2-Nonen-1-ol vs. Comparators: Evidence-Based Selection


Stereochemistry-Driven Sensory Differentiation: trans-2-Nonen-1-ol vs. cis-2-Nonen-1-ol

The trans (E) isomer of 2-Nonen-1-ol is differentiated from its cis (Z) counterpart by a distinct set of sensory descriptors and a validated odor detection threshold of 130 ppb . While both isomers share a melon and fatty character, the trans isomer is characterized by 'waxy, green violet melon' and 'fatty, violet' notes, whereas the cis isomer is described as 'green, fatty, cucumber-like with melon and tallow undernotes' and 'rindy, green' . This stereochemical distinction is critical for formulators seeking to replicate or enhance specific natural food profiles [1].

Flavor Chemistry Fragrance Formulation Stereochemistry

Potency and Volatility Profile: trans-2-Nonen-1-ol vs. Saturated Analog 1-Nonanol

Compared to its saturated analog 1-Nonanol, trans-2-Nonen-1-ol exhibits a markedly different olfactory threshold and volatility profile, which are critical for achieving desired flavor and fragrance impacts. 1-Nonanol possesses a much lower odor detection threshold of 0.0009 ppm, imparting a subtle rose-citrus note, while trans-2-Nonen-1-ol has a higher threshold of 130 ppb (0.13 ppm) and provides a more potent, impactful green-fatty character . Furthermore, trans-2-Nonen-1-ol is estimated to be less lipophilic (LogP 3.08-3.35) than 1-Nonanol (LogP 4.59), which influences its partition coefficient in complex matrices like emulsions and food products .

Flavor Chemistry Volatile Organic Compounds Physicochemical Properties

Synthesis Route and Isomeric Purity: Differentiating trans-2-Nonen-1-ol via Reduction of trans-2-Nonenal

trans-2-Nonen-1-ol can be synthesized via reduction of the corresponding aldehyde, trans-2-Nonenal, achieving yields of approximately 76% [1]. This route is distinct from the synthesis of the cis isomer, which may involve different precursors or stereoselective hydrogenation conditions. The specific synthetic pathway influences the final isomeric purity, a critical quality parameter for flavor and fragrance applications where the presence of the unintended geometric isomer can alter the sensory profile [2]. Vendors supply trans-2-Nonen-1-ol with specified purities ranging from 95% to 97% (sum of isomers), which directly correlates to the fidelity of its organoleptic performance .

Organic Synthesis Flavor and Fragrance Manufacturing Isomer Purity

High-Value Application Scenarios for trans-2-Nonen-1-ol Based on Evidence


Precision Flavor Formulation for Melon, Cucumber, and Fatty Savory Notes

Based on its validated taste threshold of 0.2 ppm and its potent, green, fatty, melon-like character, trans-2-Nonen-1-ol is ideally suited for fine-tuning the top notes of fruit (melon, cucumber) and savory (chicken fat, lard) flavor formulations [1]. Its use is supported by its FDA status as a Flavor Enhancer and Flavoring Agent (FEMA 3379), with a reported use level at 10 ppm providing distinct green, fatty, melon nuances [2]. Formulators can leverage the specific 130 ppb odor detection threshold to design impactful, authentic flavor profiles that cannot be replicated by its cis isomer or saturated analogs .

Fine Fragrance Accords Requiring Waxy, Violet, and Green Top Notes

The documented waxy, green violet melon odor of trans-2-Nonen-1-ol, distinct from the cis isomer's cucumber-like profile, makes it a key ingredient for constructing violet, green, and waxy accords in fine fragrances [1]. With a recommended use level from traces up to 0.5% and a tenacity on blotter exceeding 8 hours, it provides both initial impact and lasting character . Its moderate LogP (3.08-3.35) and vapor pressure (0.0368 mmHg at 25°C) support its function as a middle-to-base note, contributing to the fragrance's evolution without rapid dissipation .

Biomedical Research as a Natural Pheromone and Plant Metabolite Standard

trans-2-Nonen-1-ol is characterized in authoritative databases as a natural pheromone (e.g., in Anomala albopilosa beetles) and a plant metabolite (e.g., in Solanum lycopersicum, tomatoes) [1]. This dual role makes it a valuable reference standard or biomaterial for life science research in chemical ecology, entomology, and plant biology . The availability of high-purity material (95-97%) ensures reliable and reproducible results in analytical and behavioral assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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